DL-Leucylglycine

Description

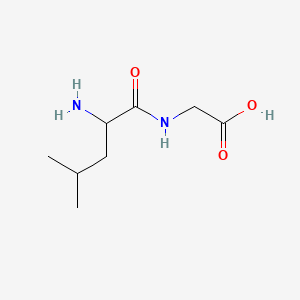

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-amino-4-methylpentanoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-5(2)3-6(9)8(13)10-4-7(11)12/h5-6H,3-4,9H2,1-2H3,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESXFEZIFXFIQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80977064 | |

| Record name | N-(2-Amino-1-hydroxy-4-methylpentylidene)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Leucyl-Glycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

615-82-7, 997-05-7, 686-50-0 | |

| Record name | Leucylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-DL-Leucylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC522810 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC118377 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118377 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Amino-1-hydroxy-4-methylpentylidene)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DL-leucylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of DL-Leucylglycine

Introduction: Situating DL-Leucylglycine in a Research Context

DL-Leucylglycine is a dipeptide, a molecule formed from the amino acids Leucine and Glycine linked by a single peptide bond.[1][2] As a racemic mixture, it contains both D-Leucyl-Glycine and L-Leucyl-Glycine enantiomers. This simple peptide serves as a fundamental model compound in various scientific disciplines. For researchers in proteomics, it is a building block for understanding peptide structure and function. For drug development professionals, its properties inform the behavior of peptide-based therapeutics, influencing critical parameters such as solubility, stability, and membrane permeability. This guide provides a comprehensive analysis of the core physicochemical properties of DL-Leucylglycine, grounded in established data and supplemented with field-proven experimental protocols for its characterization.

Molecular and Structural Characteristics

The identity and behavior of DL-Leucylglycine are dictated by its molecular structure. It comprises a nonpolar, aliphatic Leucine residue and a minimal Glycine residue. The presence of a free N-terminal amino group and a C-terminal carboxyl group, combined with the central peptide linkage, defines its chemical reactivity and physical properties.

Core Identifiers

| Property | Value | Source(s) |

| CAS Number | 615-82-7 | [3][4] |

| Molecular Formula | C₈H₁₆N₂O₃ | [2][3][4][5] |

| Molecular Weight | 188.23 g/mol | [2][3][5] |

| IUPAC Name | 2-[(2-amino-4-methylpentanoyl)amino]acetic acid | [2][4] |

| Synonyms | H-DL-Leu-Gly-OH, N-DL-Leucylglycine | [2][4] |

Chemical Structure

The structure features a chiral center at the alpha-carbon of the Leucine residue, an isobutyl side chain that imparts hydrophobicity, and polar functional groups (amino and carboxyl) that dominate its aqueous solubility.

Summary of Physicochemical Properties

This table consolidates the key quantitative parameters of DL-Leucylglycine, providing a quick reference for laboratory applications.

| Physicochemical Property | Value | Comments / Significance | Source(s) |

| Physical State | White to off-white crystalline powder | Typical for small, pure peptides. | [6] |

| Melting Point | ~202°C (Decomposes) | Often decomposes before melting; requires rapid heating techniques for accurate measurement. Value is for a related compound. | [6][7] |

| Water Solubility (Predicted) | 11.8 g/L | Highly soluble due to zwitterionic character. | [8] |

| LogP (Octanol/Water) | -2.3 to -2.69 | Indicates high hydrophilicity; preferentially partitions into aqueous phases. | [2] |

| pKa (Strongest Acidic) | ~3.94 (Predicted) | Corresponds to the C-terminal carboxylic acid group. | [8][9] |

| pKa (Strongest Basic) | ~8.43 (Predicted) | Corresponds to the N-terminal amino group. | [8][9] |

| Topological Polar Surface Area | 92.4 Ų | Contributes to high water solubility and influences membrane permeability. | [2][6] |

In-Depth Analysis of Core Properties

Solubility Profile

The solubility of a peptide is a critical parameter for formulation and in-vitro assay design. DL-Leucylglycine's high predicted water solubility is a direct consequence of its ability to exist as a zwitterion. At neutral pH, the N-terminal amino group is protonated (-NH₃⁺) and the C-terminal carboxyl group is deprotonated (-COO⁻), creating a highly polar molecule that interacts favorably with water. However, this is modulated by the hydrophobic isobutyl side chain of Leucine, which slightly reduces solubility compared to simpler dipeptides like Glycylglycine.[10]

Solubility is highly pH-dependent. In strongly acidic conditions (pH < pKa₁), the carboxyl group is protonated, resulting in a net positive charge and high solubility. In strongly basic conditions (pH > pKa₂), the amino group is deprotonated, leading to a net negative charge and high solubility.[10] Minimum solubility occurs at the isoelectric point (pI), where the net charge is zero.

In organic solvents, solubility is generally low. The choice of solvent depends on its polarity; solvents like methanol or ethanol may show some limited solubility, especially in hydroalcoholic mixtures.[11][12]

Partition Coefficient (LogP) and Hydrophilicity

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The computed LogP value for DL-Leucylglycine is approximately -2.3, indicating it is significantly more soluble in water than in octanol.[2] This strong hydrophilic character is expected for a small, charged peptide and suggests it will have limited passive diffusion across biological membranes, a key consideration in drug development.

Dissociation Constants (pKa) and Zwitterionic State

As an amphoteric molecule, DL-Leucylglycine possesses two primary ionizable groups: the α-carboxyl group and the α-ammonium group.[9]

-

pKa₁ (~3.94): This value corresponds to the dissociation of the carboxylic acid proton (-COOH → -COO⁻ + H⁺).[8]

-

pKa₂ (~8.43): This value corresponds to the deprotonation of the ammonium ion (-NH₃⁺ → -NH₂ + H⁺).[8]

Between these pKa values (roughly pH 4 to 8), the dipeptide exists predominantly in its zwitterionic form, carrying both a positive and a negative charge but having a net charge of zero. This is the dominant species at physiological pH (~7.4).

Stability and Degradation Profile

The chemical stability of peptides is paramount for ensuring reproducible experimental results and for determining the shelf-life of peptide-based products. DL-Leucylglycine, while relatively stable, is susceptible to specific degradation pathways.

Key Degradation Pathways

-

Hydrolysis of the Peptide Bond: This is the most common degradation route, involving the cleavage of the amide bond between Leucine and Glycine to yield the constituent amino acids. This reaction is catalyzed by strong acids or bases and is accelerated at elevated temperatures.[13]

-

Diketopiperazine (DKP) Formation: Dipeptides can undergo intramolecular cyclization. The N-terminal amino group can attack the peptide carbonyl carbon, leading to the cleavage and formation of a stable six-membered ring structure, cyclo(Leu-Gly). This is particularly prevalent under thermal stress or in non-aqueous solutions.[14]

-

Oxidation: While Leucine and Glycine are not easily oxidized, trace metal contaminants or harsh oxidative conditions can lead to degradation. This is a greater concern for peptides containing residues like Met or Cys.

Recommended Storage

To ensure long-term integrity, DL-Leucylglycine should be stored as a lyophilized (freeze-dried) powder in a tightly sealed container at -20°C or below.[4] For preparing stock solutions, use a purified, buffered solvent (e.g., pH 5-6) to minimize hydrolysis. Solutions should be prepared fresh, or if storage is necessary, flash-frozen in single-use aliquots and stored at -80°C to prevent degradation from repeated freeze-thaw cycles.[15]

Experimental Characterization Workflows

Verifying the physicochemical properties of a new batch of DL-Leucylglycine is a critical quality control step. The following workflow and protocols provide a robust framework for this characterization.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of DL-Leucylglycine in an aqueous buffer.

-

Preparation: Prepare a buffer of desired pH (e.g., 100 mM phosphate buffer, pH 7.4).

-

Saturation: Add an excess amount of DL-Leucylglycine powder to a known volume of the buffer (e.g., 20 mg into 1 mL) in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[7]

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 x g for 15 minutes) to pellet the undissolved solid.

-

Sampling and Dilution: Carefully withdraw a precise volume of the clear supernatant. Perform a serial dilution with the same buffer to bring the concentration into the linear range of the chosen analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a suitable method, such as RP-HPLC with UV detection or a colorimetric assay (e.g., ninhydrin).

-

Calculation: Calculate the original concentration in the supernatant, factoring in the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or M.

Protocol: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)

This is a standard method to assess the purity of the peptide and identify any degradation products.

-

System Preparation:

-

Sample Preparation: Dissolve a small amount of DL-Leucylglycine in Mobile Phase A to a concentration of ~1 mg/mL.

-

Method Execution:

-

Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject 10-20 µL of the sample.

-

Run a linear gradient from 5% to 50% Mobile Phase B over 20-30 minutes.

-

Hold at high %B to wash the column, then return to initial conditions to re-equilibrate.

-

-

Data Analysis: Integrate the peak areas from the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. The retention time confirms the identity against a known standard.

Conclusion

DL-Leucylglycine presents a set of physicochemical properties defined by the interplay of its polar, zwitterionic backbone and the nonpolar isobutyl side chain of Leucine. It is a highly hydrophilic, water-soluble dipeptide with distinct acidic and basic dissociation constants. While stable in its lyophilized form under proper storage conditions, it is susceptible to hydrolysis and cyclization in solution, particularly at non-optimal pH and elevated temperatures. The experimental workflows provided herein offer a validated approach for researchers to confirm these properties, ensuring the quality and reliability of their scientific investigations and development efforts.

References

-

ChemWhat. (n.d.). DL-LEUCYL-GLYCINE CAS#: 615-82-7. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96806, DL-Leucylglycylglycine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79070, Leucylglycine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87731, D-Leucylglycylglycine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92843, Glycyl-L-leucine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102468, N-Glycyl-DL-leucine. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of N-dl-Leucylglycine (CAS 615-82-7). Retrieved from [Link]

-

Verevkin, S. P., et al. (2019). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. Physical Chemistry Chemical Physics, 21(40), 22355-22367. Retrieved from [Link]

-

Hashemi, M., et al. (2023). Physical-Chemical Features Selection Reveals That Differences in Dipeptide Compositions Correlate Most with Protein-Protein Interactions. International Journal of Molecular Sciences, 24(13), 10833. Retrieved from [Link]

-

Abd El Rahman, S. E., Eissa, A. M. F., & Naglah, A. M. (2015). Synthesis, Physicochemical Properties and Biological Evaluation of Some Peptide Candidates by Use of Liquid Phase Method as Potential Antimicrobial and Surface Active Agents. International Journal of Pharmacology, 11(7), 726-731. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97364, Leu-Gly. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound Leucyl-Glycine (FDB111956). Retrieved from [Link]

-

NIST. (n.d.). N-dl-Leucylglycine. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

- Talukdar, H., & Kundu, K. K. (1994). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 71, 135-137.

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems (Doctoral dissertation, University of Rhode Island). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 857, DL-leucine. Retrieved from [Link]

-

Needham, T. E., Paruta, A. N., & Gerraughty, R. J. (1971). The Solubility of Amino Acids in Various Solvent Systems. Journal of Pharmaceutical Sciences, 60(4), 565-567. Retrieved from [Link]

-

Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Retrieved from [Link]

-

Kobayashi, T., et al. (2012). Kinetic analysis for the degradation of glycyl-L-leucine and L-leucyl-glycine in subcritical water. Bioscience, Biotechnology, and Biochemistry, 76(1), 125-128. Retrieved from [Link]

-

Swanson, H. W. A., et al. (2023). Conformational origins of dipeptide phase properties. ChemRxiv. Retrieved from [Link]

-

Zhong, S., et al. (2007). Peptide reagent design based on physical and chemical properties of amino acid residues. Journal of Computational Chemistry, 28(14), 2346-2356. Retrieved from [Link]

-

Giezen, M., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening, 7(2), 27. Retrieved from [Link]

-

Needham, T. E., Paruta, A. N., & Gerraughty, R. J. (1971). Solubility of amino acids in pure solvent systems. Journal of Pharmaceutical Sciences, 60(4), 565-567. Retrieved from [Link]

-

Oliyai, C., & Borchardt, R. T. (1994). Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution. Pharmaceutical Research, 11(5), 751-758. Retrieved from [Link]

-

ResearchGate. (n.d.). Degradation pathways of glycine. Retrieved from [Link]

Sources

- 1. DL-LEUCYL-GLYCINE | 615-82-7 [chemicalbook.com]

- 2. Leucylglycine | C8H16N2O3 | CID 79070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chemwhat.com [chemwhat.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. echemi.com [echemi.com]

- 7. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Showing Compound Leucyl-Glycine (FDB111956) - FooDB [foodb.ca]

- 9. iscabiochemicals.com [iscabiochemicals.com]

- 10. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 11. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 12. Solubility of amino acids in pure solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinetic analysis for the degradation of glycyl-L-leucine and L-leucyl-glycine in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Glycyl-L-leucine | 869-19-2 | Benchchem [benchchem.com]

DL-Leucylglycine CAS number and molecular weight

An In-Depth Technical Guide to DL-Leucylglycine for Researchers and Drug Development Professionals

Abstract

DL-Leucylglycine is a dipeptide composed of leucine and glycine, existing as a racemic mixture of D-Leucylglycine and L-Leucylglycine. This guide provides a comprehensive technical overview of its core properties, applications, and the methodologies relevant to its use in a research and development setting. We will delve into its physicochemical characteristics, the significance of its stereochemistry, its primary applications as an enzyme substrate, and the analytical methods for ensuring its purity. This document is intended to serve as a foundational resource for scientists leveraging this dipeptide in their experimental workflows.

Core Physicochemical Properties

DL-Leucylglycine is a simple yet vital tool in various biochemical assays. Its fundamental properties are critical for accurate experimental design, from calculating molar concentrations to understanding its behavior in solution. These core attributes are summarized below.

| Property | Value | Source(s) |

| CAS Number | 615-82-7 | [1][2][3][4][5] |

| Molecular Formula | C₈H₁₆N₂O₃ | [1][2] |

| Molecular Weight | 188.23 g/mol | [1][2] |

| IUPAC Name | 2-[(2-amino-4-methylpentanoyl)amino]acetic acid | [2] |

| Synonyms | H-DL-Leu-Gly-OH, N-DL-Leucylglycine | [3][5] |

| Appearance | White to off-white crystalline powder or solid | [3] |

| Purity (Typical) | >98.0% | [3] |

| Storage Temperature | Room Temperature (Recommended <15°C in a cool, dark place) | [3] |

Chemical Structure and Stereochemistry

DL-Leucylglycine is a dipeptide formed through a peptide bond between the amino acid leucine and glycine. The "DL" designation is crucial; it signifies that the leucine residue is a racemic mixture of both its L- and D-enantiomers. Glycine, being achiral, does not have different enantiomeric forms.

This stereochemical ambiguity is a critical experimental consideration. Enzymes, particularly peptidases, often exhibit high stereospecificity. Consequently, in a given enzymatic reaction, only one of the enantiomers (typically the L-form) may be recognized and cleaved, while the other remains inert. This makes DL-Leucylglycine a useful tool for comparative studies or as a control substrate.

Caption: Chemical structure of Leucylglycine.

Applications in Research and Drug Development

The primary utility of DL-Leucylglycine in a research context is as a substrate for various peptidases and proteases. Its simple structure makes it an excellent model for studying enzyme kinetics and specificity.

-

Enzyme Characterization: It is widely used to assay the activity of dipeptidyl peptidases (DPPs) and other exopeptidases that cleave dipeptides from the N-terminus of proteins.[6] By monitoring the rate of hydrolysis (i.e., the release of leucine and glycine), researchers can determine key kinetic parameters such as Kₘ and kcat.

-

High-Throughput Screening (HTS): In drug development, DL-Leucylglycine can be used in HTS campaigns to identify inhibitors of specific peptidases. A decrease in the rate of its hydrolysis in the presence of a test compound indicates potential inhibitory activity.

-

Metabolic Studies: Leucine is an essential branched-chain amino acid (BCAA) that plays a significant role in protein synthesis and metabolic regulation.[7] DL-Leucylglycine can serve as a source of leucine and glycine in cell culture media or for studying amino acid transport and metabolism.

-

Control Substrate: Due to its racemic nature, it can be used to investigate the stereoselectivity of enzymes. For instance, an enzyme that only cleaves L-Leucylglycine would result in a maximum of 50% hydrolysis of a DL-Leucylglycine solution.

Experimental Protocol: Enzymatic Hydrolysis Assay

This protocol provides a generalized workflow for measuring the activity of a peptidase using DL-Leucylglycine as a substrate. The detection of free amino acids can be accomplished using various methods, such as ninhydrin-based colorimetric assays or HPLC.

Objective: To determine the rate of DL-Leucylglycine hydrolysis by a purified enzyme or cell lysate.

Materials:

-

DL-Leucylglycine

-

Purified enzyme or cell lysate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Quenching solution (e.g., 10% Trichloroacetic Acid - TCA)

-

Detection Reagent (e.g., Ninhydrin reagent)

-

Spectrophotometer or Plate Reader

Methodology:

-

Substrate Preparation: Prepare a stock solution of DL-Leucylglycine (e.g., 100 mM) in the assay buffer.

-

Enzyme Preparation: Dilute the enzyme or cell lysate to a working concentration in ice-cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over time.

-

Reaction Setup:

-

In a microcentrifuge tube, add the assay buffer.

-

Add the DL-Leucylglycine substrate to the desired final concentration (e.g., 10 mM).

-

Pre-incubate the mixture at the optimal reaction temperature (e.g., 37°C) for 5 minutes.

-

-

Initiate Reaction: Add the diluted enzyme to the pre-warmed substrate mixture to start the reaction. Mix gently.

-

Time-Course Sampling: At specific time points (e.g., 0, 5, 10, 15, 30 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a separate tube containing the quenching solution (TCA) to stop the reaction.

-

Detection:

-

Centrifuge the quenched samples to pellet precipitated protein.

-

Transfer the supernatant to a new tube.

-

Add the detection reagent (e.g., ninhydrin) and incubate according to the manufacturer's instructions to allow for color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for ninhydrin).

-

-

Data Analysis: Create a standard curve using known concentrations of glycine or leucine. Use this curve to calculate the amount of product formed at each time point. The rate of the reaction is determined from the slope of the linear portion of the product formation vs. time graph.

Caption: Workflow for an enzymatic hydrolysis assay.

Synthesis and Quality Control

Synthesis Overview: Dipeptides like DL-Leucylglycine are typically synthesized using standard peptide chemistry.[8][9] This often involves protecting the amino group of leucine and the carboxyl group of glycine, activating the carboxyl group of leucine, and then forming the peptide bond. The final step involves the removal of the protecting groups to yield the final dipeptide.[9] Enzymatic synthesis using enzymes like l-Amino acid ligase is also a viable method.[10][11]

Quality Control & Purity Analysis: Ensuring the purity of DL-Leucylglycine is paramount for obtaining reliable and reproducible experimental results. The most common and robust method for assessing peptide purity is High-Performance Liquid Chromatography (HPLC), specifically Reversed-Phase HPLC (RP-HPLC).[1][4][12]

-

Principle of RP-HPLC: The peptide sample is dissolved in a mobile phase and passed through a column packed with a nonpolar stationary phase (e.g., C18). A gradient of increasing organic solvent (like acetonitrile) is used to elute the components.[3][12] The peptide and any impurities will separate based on their relative hydrophobicity, with more hydrophobic species being retained longer on the column.[12]

-

Detection: A UV detector is typically used, monitoring the absorbance at ~215-220 nm, which corresponds to the absorbance of the peptide bond.[4][12]

-

Purity Calculation: The purity is determined by calculating the area of the main peptide peak as a percentage of the total area of all peaks in the chromatogram.[1] For definitive identification, the main peak can be collected and analyzed by mass spectrometry to confirm its molecular weight.[4]

References

-

Mtoz Biolabs. Workflow of HPLC in Peptide Purity Analysis. Available from: [Link]

-

ResolveMass Laboratories Inc. Peptide Characterization by RP-HPLC for Regulatory Submissions. 2026-01-01. Available from: [Link]

-

CSIRO Publishing. Peptides of L-leucine and glycine via N-chloroacetyl intermediates. 1965. Available from: [Link]

-

MDPI. Step Enzymatic Hydrolysis and In Silico Screening-Assisted Preparation of Bioactive Peptides from Abalone. Available from: [Link]

- Schwarz A, Wandrey C, Steinke D, Kula MR. A two-step enzymatic synthesis of dipeptides. Biotechnol Bioeng. 1992 Jan 20;39(2):132-40.

-

Demystifying DPP III Catalyzed Peptide Hydrolysis—Computational Study of the Complete Catalytic Cycle of Human DPP III Catalyzed Tynorphin Hydrolysis. National Institutes of Health. 2022-02-06. Available from: [Link]

-

White Rose Research Online. Assisted dipeptide bond formation : glycine as a case study. Available from: [Link]

-

EMD Millipore. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of Diketopiperazines Containing Prolinyl Unit — Cyclo(L-prolinyl-L-leucine), Cyclo(L-prolinyl-L-isoleucine) and Cyclo(L-tryptophyl-L-proline). 2025-08-07. Available from: [Link]

-

Waters. Hydrolysis of Purified Proteins and Peptides. Available from: [Link]

-

National Institutes of Health. The Glycine-Alanine Dipeptide Repeat from C9orf72 Hexanucleotide Expansions Forms Toxic Amyloids Possessing Cell-to-Cell Transmission Properties. Available from: [Link]

-

Longdom Publishing. Peptide Bond Hydrolysis: Enzymatic and Non-Enzymatic Pathways in Protein Metabolism. Available from: [Link]

-

National Institutes of Health. l-Glycine and l-leucine derived multifunctional ionic liquids for potential antibacterial applications: in-vitro and in-silico studies. 2025-11-21. Available from: [Link]

-

PubMed. Effective production of Pro-Gly by mutagenesis of l-amino acid ligase. Available from: [Link]

-

PubMed. Kinetic analysis for the degradation of glycyl-L-leucine and L-leucyl-glycine in subcritical water. Available from: [Link]

-

National Institutes of Health. Substrate specificity of a peptidyl-aminoacyl-l/d-isomerase from frog skin. Available from: [Link]

-

National Institutes of Health. Leucylglycine. Available from: [Link]

-

ResearchGate. Substrate specificity of a peptidyl-aminoacyl-L/D-isomerase from frog skin. 2025-08-10. Available from: [Link]

-

National Institutes of Health. Research progress in the role and mechanism of Leucine in regulating animal growth and development. Available from: [Link]

-

MDPI. Biochemical Consequences of a Leucine-to-Cysteine Clamp Substitution in Lipoxygenases. Available from: [Link]

Sources

- 1. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

- 5. Leucylglycine | C8H16N2O3 | CID 79070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Demystifying DPP III Catalyzed Peptide Hydrolysis—Computational Study of the Complete Catalytic Cycle of Human DPP III Catalyzed Tynorphin Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. peptide.com [peptide.com]

- 10. Effective production of Pro-Gly by mutagenesis of l-amino acid ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A two-step enzymatic synthesis of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]

Introduction: Defining the Dipeptide DL-Leucylglycine

An In-Depth Technical Guide to the Structure and Stereochemistry of DL-Leucylglycine

For Researchers, Scientists, and Drug Development Professionals

DL-Leucylglycine is a dipeptide, a molecule formed from two amino acids linked by a peptide bond.[1][2] Specifically, it is composed of leucine and glycine. The "DL" prefix is a critical designator, indicating that the molecule is a racemic mixture. This means it contains equal amounts of two stereoisomers: D-Leucylglycine and L-Leucylglycine. This stereochemical complexity arises from the chiral nature of the leucine residue, while glycine is achiral.[3] Understanding the distinct structure and stereochemistry of DL-Leucylglycine is fundamental for its application in peptide synthesis, metabolic studies, and as a chiral building block in pharmaceutical development.[4] This guide provides a detailed examination of its molecular architecture, the nuances of its stereoisomers, its physicochemical properties, and the analytical methodologies required for its characterization.

Molecular Architecture: From Amino Acids to Dipeptide

The foundational structure of DL-Leucylglycine is best understood by first examining its constituent parts and the covalent bond that unites them.

Constituent Amino Acids

-

Leucine (Leu): An essential amino acid featuring an isobutyl side chain. Its alpha-carbon (Cα) is bonded to four different groups (a hydrogen atom, a carboxyl group, an amino group, and the isobutyl group), making it a chiral center.[5]

-

Glycine (Gly): The simplest amino acid, with a single hydrogen atom as its side chain. Because its Cα is bonded to two identical hydrogen atoms, glycine is achiral and does not exhibit stereoisomerism.[3]

The Peptide Bond: A Covalent Linkage

The formation of leucylglycine from leucine and glycine is a condensation or dehydration synthesis reaction.[6][7][8] In this process, the carboxyl group (-COOH) of a leucine molecule reacts with the amino group (-NH2) of a glycine molecule. A molecule of water is eliminated, and a covalent amide linkage, known as a peptide bond (-CO-NH-), is formed.[9][10]

Key characteristics of the peptide bond include:

-

Planarity: Due to resonance stabilization, the atoms involved in the peptide group (C, O, N, H) lie in a single plane.[9]

-

Partial Double Bond Character: The C-N bond has approximately 40% double-bond character, which restricts rotation and contributes to the rigidity of the peptide backbone.[9]

-

Reactivity: The peptide bond is relatively stable under physiological conditions but can be cleaved by hydrolysis, a reaction catalyzed by enzymes (proteases) or strong acids/bases.[6]

The Core Directive: Stereochemistry of DL-Leucylglycine

The stereochemistry of a peptide dictates its three-dimensional structure and profoundly influences its biological activity.[11] Since DL-Leucylglycine is a racemic mixture derived from chiral leucine, it exists as two distinct, non-superimposable mirror-image molecules called enantiomers.

Enantiomers: D-Leucylglycine and L-Leucylglycine

The single chiral center at the alpha-carbon of the leucine residue gives rise to two enantiomeric forms:

-

L-Leucylglycine: The naturally occurring form in proteins, where the leucine residue has the 'L' configuration.

-

D-Leucylglycine: The synthetic form where the leucine residue has the 'D' configuration. It is a valuable intermediate for creating peptide analogs with altered metabolic stability or specific therapeutic properties.[4]

Physicochemical Properties

The physical and chemical properties of DL-Leucylglycine are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Appearance | White to almost white powder or crystal | [4] |

| Molecular Formula | C₈H₁₆N₂O₃ | [1][12] |

| Molecular Weight | 188.22 g/mol | [1][2] |

| IUPAC Name | 2-[(2-amino-4-methylpentanoyl)amino]acetic acid | [1] |

| Melting Point | ~202 °C | [2][13] |

| CAS Number | 615-82-7 | [12] |

| Storage Temperature | Room temperature (recommended <15°C) or -20°C for long-term stability | [4] |

Analytical Methodologies for Stereochemical Characterization

Distinguishing between the D- and L-enantiomers of leucylglycine is not trivial, as they possess identical physical properties (e.g., melting point, solubility, molecular weight). Specialized analytical techniques are required to separate and identify them. [11]

Chromatographic Separation

Chromatography is the cornerstone for resolving enantiomeric mixtures. The fundamental principle involves using a chiral environment that interacts differently with each enantiomer, leading to different retention times.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used method. It employs a chiral stationary phase (CSP) that contains a chiral selector. The differential diastereomeric interactions between the enantiomers and the CSP allow for their separation. [14]* Gas Chromatography (GC): For GC analysis, the dipeptide must first be derivatized to increase its volatility. Separation can then be achieved in two ways:

-

Using a Chiral Column: The derivatized enantiomers are separated on a stationary phase coated with a chiral selector. [15] 2. Using a Chiral Derivatizing Agent: The DL-Leucylglycine is reacted with a chiral agent to form diastereomers, which have different physical properties and can be separated on a standard achiral GC column. [16]

-

Spectroscopic Identification

While standard spectroscopy cannot differentiate enantiomers, it is crucial for confirming the molecule's identity and structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for determining the molecular structure and connectivity of the dipeptide. [17][18]Techniques like ¹H NMR and 2D-COSY can be used to assign all proton signals, confirming that leucine and glycine are correctly linked. [19][20]While standard NMR will yield identical spectra for both enantiomers, chiral shift reagents can be added to induce chemical shift differences between them.

-

Mass Spectrometry (MS): MS provides a precise molecular weight and fragmentation pattern, which serves as a molecular fingerprint to confirm the identity of leucylglycine. [1][21]However, since enantiomers have the same mass, MS alone cannot distinguish them. It is most powerful when coupled with a separation technique (e.g., LC-MS or GC-MS), where it serves as the detector to identify the separated enantiomers. [11][15]

Experimental Protocol: Chiral HPLC Separation of DL-Leucylglycine

This protocol outlines a general methodology for the separation of D- and L-Leucylglycine using Chiral HPLC. The causality behind key steps is explained to provide field-proven insight.

Objective: To resolve and quantify the D- and L-enantiomers in a sample of DL-Leucylglycine.

1. Sample Preparation

- Accurately weigh ~10 mg of the DL-Leucylglycine sample.

- Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Rationale: Using the mobile phase as the solvent prevents peak distortion (solvent effects) during injection.

- Filter the solution through a 0.45 µm syringe filter to remove any particulates that could damage the HPLC column or system.

2. HPLC System and Conditions

- HPLC System: A standard HPLC system with a UV detector.

- Chiral Column: A Cinchona-alkaloid derived zwitterionic chiral column (e.g., ZWIX(+)) or a similar column known for separating amino acid and peptide stereoisomers. [14]Rationale: The choice of a zwitterionic chiral selector is based on its proven ability to form transient diastereomeric complexes with amino acids and small peptides through ionic and hydrogen bonding interactions, enabling separation.

- Mobile Phase: Methanol/Water (e.g., 98:2 v/v) with additives like 50 mM formic acid and 25 mM diethylamine. [14]Rationale: The additives act as ion-pairing agents, improving peak shape and enhancing the stereoselective interactions between the analytes and the chiral stationary phase.

- Flow Rate: 0.5 mL/min.

- Column Temperature: 25°C. Rationale: Maintaining a constant temperature is critical for reproducible retention times.

- Detection: UV at 210 nm. Rationale: The peptide bond exhibits strong absorbance at this wavelength.

- Injection Volume: 10 µL.

3. Analytical Workflow

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

Inject a standard solution of pure L-Leucylglycine to determine its retention time.

Inject a standard solution of pure D-Leucylglycine to determine its retention time.

Inject the prepared DL-Leucylglycine sample solution.

Record the chromatogram. Two distinct peaks corresponding to the L- and D-enantiomers should be observed.

Quantify the relative amounts of each enantiomer by integrating the peak areas. For a true racemic mixture, the peak areas should be approximately equal.

Caption: General workflow for Chiral HPLC analysis. Conclusion

DL-Leucylglycine is more than a simple dipeptide; it is a model system for understanding the profound impact of stereochemistry in chemistry and biology. Its structure is defined by the robust peptide bond linking an achiral glycine to a chiral leucine residue, resulting in a racemic mixture of two enantiomers, D- and L-leucylglycine. The ability to distinguish and resolve these stereoisomers is paramount for quality control in pharmaceutical synthesis and for elucidating stereospecific interactions in biological systems. Methodologies such as chiral chromatography, coupled with spectroscopic confirmation, provide the necessary tools for researchers to confidently characterize and utilize this versatile dipeptide in their scientific endeavors.

References

-

Wikipedia. Peptide bond. [Link]

-

Fiveable. 9.2 Peptide bond formation - Organic Chemistry II. [Link]

-

BYJU'S. Peptide Bond Formation or Synthesis. [Link]

-

Microbe Notes. Peptide Bond- Definition, Formation, Degradation, Examples. [Link]

-

Study.com. Peptide Bond | Definition, Formation & Diagram. [Link]

-

National Center for Biotechnology Information. DL-Leucylglycylglycine - PubChem. [Link]

-

American Chemical Society. Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. [Link]

-

ACS Publications. Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory | Journal of Chemical Education. [Link]

-

National Center for Biotechnology Information. Leucylglycine | C8H16N2O3 | CID 79070 - PubChem. [Link]

-

National Center for Biotechnology Information. Gas-chromatographic separation of stereoisomers of dipeptides - PubMed. [Link]

-

Wiley Online Library. Gas‐chromatographic separation of stereoisomers of dipeptides. [Link]

-

Pearson. Amino Acid Configuration: Videos & Practice Problems. [Link]

-

Pharmaffiliates. D-Leucylglycine: A Key Pharmaceutical Intermediate for Your Synthesis. [Link]

-

YouTube. Amino Acid Stereochemistry R and S vs D and L Configuration. [Link]

-

National Center for Biotechnology Information. Stereoselective peptide analysis - PubMed. [Link]

-

National Center for Biotechnology Information. D-Leucylglycylglycine | C10H19N3O4 | CID 87731 - PubChem. [Link]

-

National Center for Biotechnology Information. N-Glycyl-DL-leucine | C8H16N2O3 | CID 102468 - PubChem. [Link]

-

Chemistry LibreTexts. Stereochemistry of Amino Acids. [Link]

-

Sci-Hub. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. [Link]

-

Chiralpedia. D-/L- system naming: the (left-) or (right-) hand side?. [Link]

-

Scientific Laboratory Supplies. Leu-Gly-Gly, | L9750-5G | SIGMA-ALDRICH. [Link]

-

Master Organic Chemistry. D- and L- Notation For Sugars. [Link]

-

National Center for Biotechnology Information. Analysis of Peptide Stereochemistry in Single Cells by Capillary Electrophoresis—Trapped Ion Mobility Spectrometry Mass Spectrometry - PMC. [Link]

-

Cheméo. Chemical Properties of N-dl-Leucylglycine (CAS 615-82-7). [Link]

-

National Center for Biotechnology Information. Leu-Gly | C8H16N2O3 | CID 97364 - PubChem. [Link]

-

UQ eSpace. Determination of peptide and protein structures using NMR Spectroscopy. [Link]

-

NIST. N-dl-Leucylglycine - WebBook. [Link]

-

ResearchGate. Mass spectrum of DL-Leucine,N-glycyl with retention time (RT)= 4.763. [Link]

-

University of Bayreuth. peptide nmr. [Link]

-

National Center for Biotechnology Information. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed. [Link]

-

National Center for Biotechnology Information. DL-leucine | C6H13NO2 | CID 857 - PubChem. [Link]

Sources

- 1. Leucylglycine | C8H16N2O3 | CID 79070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Amino Acid Configuration Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 4. nbinno.com [nbinno.com]

- 5. DL-leucine | C6H13NO2 | CID 857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Peptide bond - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. microbenotes.com [microbenotes.com]

- 9. fiveable.me [fiveable.me]

- 10. Peptide Bond | Definition, Formation & Diagram - Lesson | Study.com [study.com]

- 11. Stereoselective peptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. chiraltech.com [chiraltech.com]

- 15. Gas-chromatographic separation of stereoisomers of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. uni-giessen.de [uni-giessen.de]

- 17. UQ eSpace [espace.library.uq.edu.au]

- 18. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

Introduction: The Significance of DL-Leucylglycine Solubility

An In-Depth Technical Guide to the Solubility of DL-Leucylglycine for Researchers, Scientists, and Drug Development Professionals

DL-Leucylglycine is a dipeptide composed of the amino acids leucine and glycine. As a fundamental building block in peptide and protein chemistry, its behavior in various solvents is of paramount importance for a wide range of applications, from synthetic peptide chemistry and proteomics to formulation science in drug development. The solubility of a peptide is a critical physicochemical property that dictates its bioavailability, ease of purification, and suitability for various analytical and therapeutic applications.[1]

For researchers, understanding the solubility profile of DL-Leucylglycine is essential for designing experiments, avoiding aggregation-related artifacts, and ensuring accurate concentration measurements.[2] For drug development professionals, poor solubility can hinder formulation, limit administration routes, and ultimately determine the therapeutic success of a peptide-based active pharmaceutical ingredient (API).[1] This guide provides a comprehensive overview of the factors governing DL-Leucylglycine solubility in aqueous and organic media, supported by theoretical principles and practical experimental protocols.

Core Physicochemical Properties of DL-Leucylglycine

The solubility of DL-Leucylglycine is intrinsically linked to its molecular structure and resulting physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆N₂O₃ | [3] |

| Molecular Weight | 188.22 g/mol | [3] |

| Structure | Leucine residue linked to a Glycine residue via a peptide bond. | |

| pKa₁ (α-COOH group) | ~3.25 | [4] |

| pKa₂ (α-NH₃⁺ group) | ~8.28 | [4] |

| Isoelectric Point (pI) | ~5.77 (Calculated) | |

| Key Structural Features | - Zwitterionic character at neutral pH- Hydrophobic isobutyl side chain (Leucine)- Polar peptide backbone with H-bond donors/acceptors | [3] |

The presence of both a basic amino group and an acidic carboxyl group allows DL-Leucylglycine to exist as a zwitterion (a molecule with both positive and negative charges) in solution, a key determinant of its aqueous solubility. Concurrently, the nonpolar isobutyl side chain of the leucine residue introduces significant hydrophobic character, influencing its interaction with organic solvents.[1]

Solubility in Aqueous Systems: The Critical Role of pH and Temperature

Aqueous Solubility at Neutral pH

In pure water, DL-Leucylglycine is described as having slight solubility, which can be enhanced by heating and sonication.[4] The solubility is a balance between the favorable interactions of its polar, charged termini and peptide backbone with water molecules, and the unfavorable interaction of its hydrophobic leucine side chain. Studies on similar amino acids show that introducing hydrophobic groups (like leucine's side chain) progressively decreases solubility in water compared to simpler structures like glycine.

The Dominant Influence of pH

The pH of the aqueous solution is the most critical factor controlling the solubility of DL-Leucylglycine.[1][5] Its solubility is minimal at its isoelectric point (pI), calculated to be approximately 5.77. At the pI, the net charge of the molecule is zero, reducing electrostatic interactions with polar water molecules and promoting intermolecular aggregation, which leads to precipitation.

-

At pH < pI (e.g., pH < 5.77): The carboxyl group is predominantly protonated (-COOH), while the amino group remains protonated (-NH₃⁺). The molecule carries a net positive charge, enhancing its solubility in water due to favorable ion-dipole interactions. For basic peptides, dissolving in a slightly acidic solvent like 10% acetic acid is a common strategy.[6][7]

-

At pH > pI (e.g., pH > 5.77): The amino group becomes deprotonated (-NH₂), while the carboxyl group is deprotonated (-COO⁻). The molecule carries a net negative charge, which also increases solubility through enhanced interactions with water. For acidic peptides, adding a small amount of a basic solution like 0.1M ammonium bicarbonate can improve solubility.[2][6]

The relationship between pH, charge, and solubility is a cornerstone of peptide handling and formulation.[1]

Effect of Temperature

For most amino acids and dipeptides, solubility in water exhibits a positive correlation with temperature.[8][9] The dissolution process is often endothermic, meaning that increasing the temperature provides the energy needed to overcome the crystal lattice energy of the solid dipeptide and disrupt the hydrogen-bonding network of water to accommodate the solute.[10][11] Van't Hoff plots for similar compounds, such as glycine, show a linear increase in solubility with temperature.[12][13] Therefore, heating the solution is a viable method to increase the solubility of DL-Leucylglycine, though care must be taken to avoid potential degradation at elevated temperatures.[14]

Solubility in Organic and Mixed Solvents

The solubility of DL-Leucylglycine in organic solvents is dictated by the polarity of the solvent and its ability to form hydrogen bonds. Peptides with significant hydrophobic character are often more soluble in organic solvents than in water.[6][7]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. DL-Leucylglycine is expected to have some solubility in these solvents, but generally less than in water, especially at favorable pH values. Studies on amino acids in alcohol-water mixtures show that solubility decreases as the hydrophobic character of the alcohol increases (methanol > ethanol > propanol).[15] This is because the less polar alcohol is less effective at solvating the charged zwitterionic form of the dipeptide.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are highly effective at dissolving peptides, particularly those with hydrophobic characteristics or a tendency to aggregate.[7][14] They can disrupt the intermolecular hydrogen bonds that hold peptide aggregates together. It is often recommended to first dissolve a hydrophobic peptide in a minimal amount of DMSO and then slowly dilute it with an aqueous buffer.[14]

-

Nonpolar Solvents (e.g., Hexane, Toluene): DL-Leucylglycine is expected to be virtually insoluble in nonpolar solvents. The high energy required to break the strong intermolecular forces (hydrogen bonding and electrostatic interactions) in the solid dipeptide is not compensated by the weak van der Waals interactions that would form with a nonpolar solvent.

Summary of DL-Leucylglycine Solubility

The following table summarizes the expected solubility behavior of DL-Leucylglycine based on established principles of peptide chemistry. Specific quantitative values are often proprietary or not widely published, necessitating experimental determination.

| Solvent System | Expected Solubility | Rationale |

| Water (pH ≈ pI) | Low / Slight | Zwitterion has zero net charge, minimizing interaction with water.[1] |

| Aqueous Acid (pH < 4) | High | Molecule carries a net positive charge, enhancing solvation.[6][16] |

| Aqueous Base (pH > 9) | High | Molecule carries a net negative charge, enhancing solvation.[6][16] |

| Methanol / Ethanol | Slight to Moderate | Solvents are polar but less effective than water at solvating the zwitterion.[17] |

| DMSO / DMF | Moderate to High | Effective at disrupting intermolecular hydrogen bonds.[7][14] |

| Acetone | Low | Lower polarity and reduced H-bonding capacity compared to alcohols.[18] |

| Hexane / Ether | Insoluble | Nonpolar solvents cannot overcome the dipeptide's crystal lattice energy.[19] |

Experimental Protocol: Determination of Thermodynamic Solubility

This section outlines a robust, self-validating protocol for determining the equilibrium (thermodynamic) solubility of DL-Leucylglycine. The method relies on the shake-flask technique followed by quantitative analysis.

Step-by-Step Methodology

-

Preparation of Solvent Systems: Prepare a series of desired solvents (e.g., deionized water, pH-adjusted buffers, ethanol, DMSO). Ensure all solvents are of high purity (e.g., HPLC grade).

-

Sample Preparation: Add an excess amount of solid DL-Leucylglycine to several vials, ensuring enough solid remains undissolved at equilibrium to confirm saturation. This is a critical step for measuring thermodynamic solubility.

-

Equilibration: Add a precise volume of the chosen solvent to each vial. Seal the vials tightly and place them in a constant-temperature shaker or incubator (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[20]

-

Causality Insight: A long incubation time is necessary to measure the true thermodynamic solubility, as opposed to the kinetic solubility, which can be misleading. The system must reach a stable state where the rate of dissolution equals the rate of precipitation.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete removal of particulate matter, centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes).

-

Sample Dilution: Carefully pipette a known volume of the clear supernatant from each vial. It is crucial not to disturb the solid pellet. Dilute the supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantitative Analysis (HPLC Method):

-

Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18) and a UV detector (e.g., set at ~210-220 nm for peptide bonds).

-

Calibration: Prepare a series of standard solutions of DL-Leucylglycine of known concentrations. Inject these standards to generate a calibration curve (Peak Area vs. Concentration).

-

Analysis: Inject the diluted supernatant samples into the HPLC system.

-

-

Calculation: Using the peak area from the sample chromatogram and the equation from the calibration curve, calculate the concentration of DL-Leucylglycine in the diluted sample. Back-calculate to determine the concentration in the original saturated solution. This value represents the solubility.

-

Solubility (g/L) = (Concentration from HPLC, mg/L) x (Dilution Factor)

-

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Conceptual Framework: Factors Governing Solubility

The interplay between the dipeptide's structure, the solvent's properties, and the system's conditions determines its ultimate solubility. This relationship can be visualized as follows.

Caption: Key Interacting Factors in Dipeptide Solubility.

Conclusion

The solubility of DL-Leucylglycine is not a single value but a complex property governed by a triad of factors: its intrinsic molecular structure, the nature of the solvent, and the physicochemical conditions of the system. Its amphipathic nature—possessing both polar, charged groups and a nonpolar side chain—results in a nuanced solubility profile. For professionals in research and drug development, a thorough understanding of these principles is not merely academic; it is a practical necessity for successful formulation, purification, and application. The most potent lever for manipulating aqueous solubility is pH, while the use of polar aprotic co-solvents like DMSO is a key strategy for overcoming solubility challenges with more hydrophobic peptides. The experimental framework provided here offers a reliable method for quantifying this critical parameter to guide scientific and development decisions.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79070, Leucylglycine. Retrieved from [Link].

-

JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link].

-

Held, C., et al. (2019). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. Physical Chemistry Chemical Physics, 21(41), 23196-23210. Available from: [Link].

-

Fujita, Y., et al. (2012). Solubility of α-amino acids in water under high pressure: Glycine, L-alanine, L-valine, L-leucine, and L-isoleucine. Journal of Chemical & Engineering Data, 57(5), 1542-1547. Available from: [Link].

-

Bio Basic. (n.d.). Peptide Solubility. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 857, DL-leucine. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6106, L-Leucine. Retrieved from [Link].

-

Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140. Available from: [Link].

-

Sormanni, P., et al. (2017). Sequence-based prediction of pH-dependent protein solubility using CamSol. Journal of Molecular Biology, 429(3), 442-453. Available from: [Link].

-

Das, S., & Mondal, A. (2021). Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures. Recent Developments in Chemistry and Biochemistry Research, 8. Available from: [Link].

-

Usacheva, T. R., et al. (2023). Study of the Thermochemical Aspects of the Dissolution and Solvation of Certain β-Alanyl-Dipeptides in Aqueous Solutions of Formamides at a Temperature of T = 298.15 K. Journal of Chemical & Engineering Data, 68(8), 2215-2223. Available from: [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 96806, DL-Leucylglycylglycine. Retrieved from [Link].

-

sb-PEPTIDE. (n.d.). Peptide solubility testing. Retrieved from [Link].

-

Manson, A., et al. (2022). Temperature Dependence of Solubility Predicted from Thermodynamic Data Measured at a Single Temperature: Application to α, β, and γ-Glycine. Crystal Growth & Design, 22(3), 1949-1961. Available from: [Link].

-

ResearchGate. (n.d.). Temperature-dependent α-glycine solubility predictions. Retrieved from [Link].

-

Bouchard, A., et al. (2007). Solubility of Glycine Polymorphs and Recrystallization of β-Glycine. Crystal Growth & Design, 7(10), 2061-2067. Available from: [Link].

-

The University of Rhode Island. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link].

-

ResearchGate. (n.d.). Experimental dipeptide solubility at pH = 7 in water as molality vs. temperature. Retrieved from [Link].

-

Thordarson, P., et al. (2011). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 56(5), 2310-2316. Available from: [Link].

-

Dadlez, M., & Live, D. (2001). Thermodynamics of single peptide bond cleavage in bovine pancreatic trypsin inhibitor (BPTI). Protein Science, 10(10), 2066-2076. Available from: [Link].

-

Reddit. (2018). Peptide bond thermodynamics and kinetics?!. r/Mcat. Retrieved from [Link].

-

Wolfenden, R., et al. (1981). Temperature dependence of amino acid hydrophobicities. Biochemistry, 20(4), 849-855. Available from: [Link].

-

ResearchGate. (n.d.). Enthalpies of Glycine Protonation in Water–Acetone and Water–Ethanol Solvents. Retrieved from [Link].

-

OpenStax. (2021, August 29). Thermodynamics of the Dissolution Process | OpenStax Chemistry 2e 11.1 [Video]. YouTube. Retrieved from [Link].

Sources

- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]

- 2. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 3. Leucylglycine | C8H16N2O3 | CID 79070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DL-LEUCYL-GLYCINE | 615-82-7 [chemicalbook.com]

- 5. Sequence-based prediction of pH-dependent protein solubility using CamSol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jpt.com [jpt.com]

- 7. bachem.com [bachem.com]

- 8. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. Temperature Dependence of Solubility Predicted from Thermodynamic Data Measured at a Single Temperature: Application to α, β, and γ-Glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 15. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 16. biobasic.com [biobasic.com]

- 17. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Peptide solubility testing - SB-PEPTIDE - Services [sb-peptide.com]

The Unseen Influence: A Technical Guide to the Biological Mechanisms of DL-Leucylglycine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

DL-Leucylglycine, a dipeptide comprised of the essential amino acid L-leucine and the non-essential amino acid glycine, is more than a simple building block of proteins. Emerging evidence suggests its active participation in a range of biological processes, from cellular nutrition to nuanced signaling events. This technical guide synthesizes current understanding of DL-leucylglycine's mechanism of action, offering a comprehensive overview of its transport, metabolism, and cellular effects. We will delve into the experimental methodologies used to elucidate its function and explore its potential as a therapeutic agent and a tool in drug development. This document is intended to be a foundational resource for researchers seeking to unravel the full therapeutic and biological potential of this deceptively simple molecule.

Introduction: Beyond a Simple Dipeptide

For decades, small peptides were largely considered transient intermediates in protein metabolism. However, a growing body of research is revealing their capacity to act as potent signaling molecules and modulators of physiological processes[1]. DL-leucylglycine, with its constituent amino acids playing critical roles in metabolism and neurotransmission, is a compelling subject of investigation. Leucine is a well-established activator of the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis[2]. Glycine, on the other hand, functions as an inhibitory neurotransmitter in the central nervous system and is integral to the synthesis of glutathione, a key antioxidant[3]. The covalent linkage of these two amino acids into a single molecule, DL-leucylglycine, presents the possibility of unique biological activities, distinct from its individual components. This guide will explore the journey of DL-leucylglycine through biological systems, from its entry into the cell to its downstream effects.

Cellular Uptake and Transport: A Privileged Entry

The initial step in the mechanism of action of any extracellular molecule is its transport across the cell membrane. Unlike free amino acids, which have their own dedicated transporters, di- and tripeptides are primarily transported into cells by the proton-coupled peptide transporter 1 (PepT1) and peptide transporter 2 (PepT2).

Studies on intestinal brush border membrane vesicles have demonstrated that the transport of L-leucylglycine is a carrier-mediated process[4]. Research has shown that the uptake of L-leucylglycine can be induced by the presence of oligopeptides in the diet, suggesting a regulated transport system[4]. This active transport mechanism allows for the efficient absorption of dipeptides from the gut, even against a concentration gradient[5][6].

The ability of dipeptides to be actively transported into cells via transporters like PepT1 is a key consideration in drug development. The "prodrug" strategy often utilizes peptide transporters to enhance the oral bioavailability of drugs that are otherwise poorly absorbed[7].

Experimental Protocol: Investigating Dipeptide Transport in Intestinal Vesicles

A common method to study the transport of dipeptides like leucylglycine involves the use of intestinal brush border membrane vesicles.

Methodology:

-

Vesicle Preparation: Isolate brush border membrane vesicles from the small intestine of a model organism (e.g., rat) through a series of differential centrifugation and precipitation steps.

-

Transport Assay: Incubate the prepared vesicles with radiolabeled L-leucylglycine in a buffered solution.

-

Time Course Analysis: At various time points, stop the uptake by rapid filtration and wash the vesicles to remove any unbound dipeptide.

-

Quantification: Measure the amount of radiolabeled L-leucylglycine accumulated within the vesicles using scintillation counting.

-

Kinetic Analysis: Determine the kinetic parameters of transport, such as the Michaelis-Menten constant (Km) and the maximum transport velocity (Jmax), by measuring uptake at varying substrate concentrations.

This experimental approach allows for the characterization of the transport mechanism, including its saturability, ion dependency, and potential for competitive inhibition.

Diagram: Cellular Uptake of DL-Leucylglycine

Caption: A potential signaling cascade initiated by dipeptide binding to PepT1.

Therapeutic and Pharmacological Implications

The unique biological properties of DL-leucylglycine and other dipeptides open up several avenues for therapeutic and pharmacological development.

Drug Delivery and Development

The active transport of dipeptides via PepT1 and PepT2 makes them attractive candidates for prodrug design.[7] By attaching a dipeptide moiety to a drug molecule, it may be possible to enhance its oral bioavailability and targeted delivery to tissues expressing these transporters.

Neurological Applications

The constituent amino acids of DL-leucylglycine have significant roles in the central nervous system. Glycine is an inhibitory neurotransmitter, and its receptors are a target for various drugs.[3] Leucine has been shown to have effects on neuronal signaling and metabolism.[2] A related tripeptide, L-prolyl-L-leucyl-glycine amide, has shown some antiparkinsonian activity in preliminary clinical studies.[8] Furthermore, acetyl-DL-leucine is being investigated for its potential to halt the progression of Parkinson's disease in its early stages.[9] These findings suggest that di- and tripeptides containing leucine and glycine may have therapeutic potential in neurological disorders.

Anti-Cancer Properties

Some studies have explored the potential of peptides composed of D- and L-amino acids as selective anti-cancer agents. A short cationic peptide containing D- and L-leucines was found to have selective toxicity towards cancer cells and inhibit lung metastasis in mice.[10] The proposed mechanism involves the perturbation of the cancer cell plasma membrane.[10] While this is not DL-leucylglycine, it highlights the potential for dipeptides and their analogues in oncology.

Future Directions and Unanswered Questions

The study of DL-leucylglycine's mechanism of action is still in its early stages. Several key questions remain to be answered:

-

Direct Signaling: Does DL-leucylglycine directly activate intracellular signaling pathways, or are its effects solely due to its constituent amino acids after hydrolysis?

-

Receptor Identification: If DL-leucylglycine does act as a signaling molecule, what are its specific receptors or "transceptors"?

-

Pharmacokinetics and Pharmacodynamics: What are the detailed pharmacokinetic and pharmacodynamic profiles of DL-leucylglycine in different biological systems?

-

Therapeutic Potential: What are the specific therapeutic applications of DL-leucylglycine, and what is its safety and efficacy profile?

Conclusion

DL-Leucylglycine is emerging from the shadow of being a mere metabolic intermediate to a molecule of significant biological interest. Its efficient, carrier-mediated transport into cells, coupled with the important physiological roles of its constituent amino acids, positions it as a key player in cellular nutrition and potentially in cell signaling. The exploration of its direct signaling capabilities, inspired by the actions of other dipeptides, presents an exciting frontier in molecular biology and drug development. A deeper understanding of the intricate mechanisms governing the action of DL-leucylglycine will undoubtedly unlock new therapeutic strategies and provide novel insights into the complex language of intercellular communication.

References

- BioPlex Peptides. (n.d.). Science Research Studies-Dipeptides “Structure, Function, and Research Applications”.

- Blondel, M., et al. (2012). Peptides induce persistent signaling from endosomes by a nutrient transceptor. PubMed.

- Lochs, H., et al. (n.d.). Metabolism of dipeptides and their constituent amino acids by liver, gut, kidney, and muscle. American Journal of Physiology-Endocrinology and Metabolism.

- National Center for Biotechnology Information. (n.d.). Leucylglycine. PubChem.

- Papo, N., et al. (n.d.). A novel lytic peptide composed of DL-amino acids selectively kills cancer cells in culture and in mice. PubMed.

- Miyamoto, K., et al. (1989). [Effect on uptake of D-glucose, L-leucine and L-leucylglycine into intestinal brush border membrane vesicles isolated from rats fed either oligopeptide or amino acid elemental diet]. Nihon Shokakibyo Gakkai Zasshi.

- Zhang, M., et al. (2021). The Dipeptide Pro-Gly Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway. Frontiers in Nutrition.

- Adibi, S. A., et al. (1977). Metabolism of Intravenously Administered Dipeptides in Rats: Effects on Amino Acid Pools, Glucose Concentration and Insulin and Glucagon Secretion. Clinical Science.

- Barbeau, A. (1972). Preliminary clinical studies with L-prolyl-L-leucyl-glycine amide in Parkinson's disease. Canadian Medical Association Journal.

- Legendre, P. (2017). Cellular Transport and Membrane Dynamics of the Glycine Receptor. PubMed Central.

- Philipps-Universität Marburg. (2024). A sensational observation: A modified amino acid stops the onset of Parkinson's disease in its early stage.

- Santos, C., et al. (2018). Amino Acids in the Development of Prodrugs. MDPI.

- Arshad, U., et al. (2023). Research progress in the role and mechanism of Leucine in regulating animal growth and development. PubMed Central.

- Seneca. (n.d.). Active Transport - Biology: AQA A Level.

- Wikipedia. (n.d.). Active transport.

Sources

- 1. Science Research Studies Dipeptides “Structure, Function, And Research A [bioplexpeptides.co.uk]

- 2. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellular Transport and Membrane Dynamics of the Glycine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Effect on uptake of D-glucose, L-leucine and L-leucylglycine into intestinal brush border membrane vesicles isolated from rats fed either oligopeptide or amino acid elemental diet] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. senecalearning.com [senecalearning.com]

- 6. Active transport - Wikipedia [en.wikipedia.org]

- 7. Amino Acids in the Development of Prodrugs [mdpi.com]

- 8. Preliminary clinical studies with L-prolyl-L-leucyl-glycine amide in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A sensational observation: A modified amino acid stops the onset of Parkinson’s disease in its early stage - News - Current events - Philipps-Universität Marburg [uni-marburg.de]

- 10. A novel lytic peptide composed of DL-amino acids selectively kills cancer cells in culture and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Topic: DL-Leucylglycine Metabolic Pathway and Degradation Products

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals